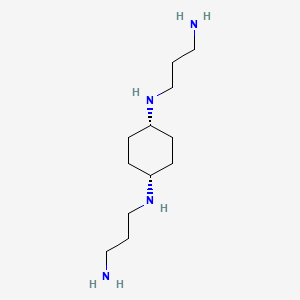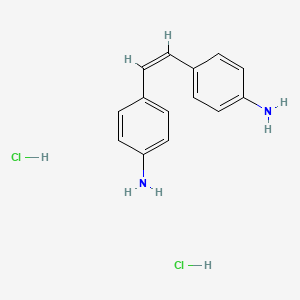
(Z)-4,4'-(Ethene-1,2-diyl)dianiline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4,4’-(Ethene-1,2-diyl)dianiline dihydrochloride is an organic compound characterized by the presence of an ethene-1,2-diyl group linking two aniline moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4,4’-(Ethene-1,2-diyl)dianiline dihydrochloride typically involves the reaction of aniline derivatives with ethene-1,2-diyl precursors under controlled conditions. One common method is the McMurry reaction, which involves the coupling of two aniline molecules with an ethene-1,2-diyl group in the presence of a titanium-based catalyst . The reaction is carried out under an inert atmosphere, typically using argon or nitrogen, and requires elevated temperatures to proceed efficiently.
Industrial Production Methods
Industrial production of (Z)-4,4’-(Ethene-1,2-diyl)dianiline dihydrochloride may involve large-scale McMurry reactions or alternative coupling reactions that offer higher yields and better scalability. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
化学反応の分析
Types of Reactions
(Z)-4,4’-(Ethene-1,2-diyl)dianiline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aniline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
科学的研究の応用
(Z)-4,4’-(Ethene-1,2-diyl)dianiline dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
作用機序
The mechanism of action of (Z)-4,4’-(Ethene-1,2-diyl)dianiline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. For example, in biological systems, the compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access .
類似化合物との比較
Similar Compounds
(E)-5,5′-(Ethene-1,2-diyl)di(thiophene-2-carbaldehyde): Similar structure but contains thiophene rings instead of aniline.
2,2′-(Ethane-1,2-diyl)dianiline: Similar structure but with an ethane-1,2-diyl group instead of ethene-1,2-diyl.
Uniqueness
(Z)-4,4’-(Ethene-1,2-diyl)dianiline dihydrochloride is unique due to its specific ethene-1,2-diyl linkage, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and reactivity.
特性
分子式 |
C14H16Cl2N2 |
|---|---|
分子量 |
283.2 g/mol |
IUPAC名 |
4-[(Z)-2-(4-aminophenyl)ethenyl]aniline;dihydrochloride |
InChI |
InChI=1S/C14H14N2.2ClH/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12;;/h1-10H,15-16H2;2*1H/b2-1-;; |
InChIキー |
QHDAFTKIEDDTPV-UAIGNFCESA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C\C2=CC=C(C=C2)N)N.Cl.Cl |
正規SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)N)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


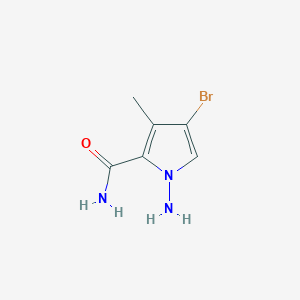

![6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B15329945.png)

![(4aR,7aR)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B15329960.png)

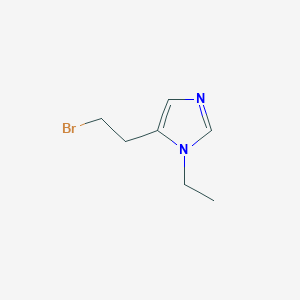
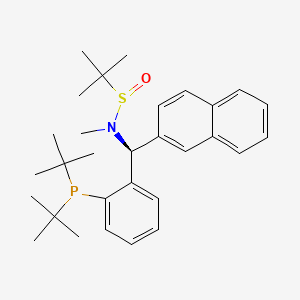
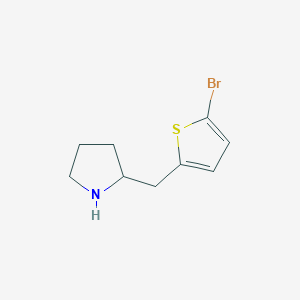
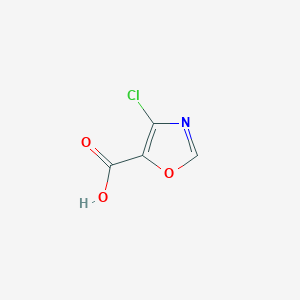
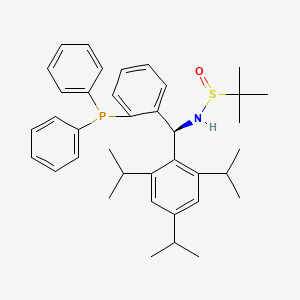

![[5-(Trifluoromethyl)pyrrolidin-2-yl]methanamine](/img/structure/B15329998.png)
